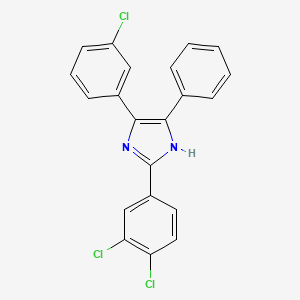![molecular formula C27H35N3O4S2 B14167078 Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14167078.png)
Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)- is a complex organic compound with a unique structure that combines a benzenesulfonamide core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)- involves multiple steps, each requiring specific reagents and conditions. The general approach includes:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Butylamino Group: This is typically achieved through nucleophilic substitution reactions.
Introduction of the Methoxy Group: This can be done via methylation reactions using reagents like methyl iodide.
Formation of the Benzenesulfonamide Core: This involves sulfonation reactions followed by amide formation.
Attachment of the Tetrahydro-2H-pyran-4-yl Group: This step often involves etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)- can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Hydrolysis: This can break down the compound into its constituent parts under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride for nucleophilic substitution or bromine for electrophilic substitution.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)- involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N-ethyl-4-methyl-
- Benzenesulfonamide, 4-methyl-
- N,4-Dimethyl-N-phenylbenzenesulfonamide
Uniqueness
Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)- is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications
Properties
Molecular Formula |
C27H35N3O4S2 |
|---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
N-[[2-[4-(butylaminomethyl)phenyl]-1,3-thiazol-4-yl]methyl]-4-methoxy-N-(oxan-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C27H35N3O4S2/c1-3-4-15-28-18-21-5-7-22(8-6-21)27-29-23(20-35-27)19-30(24-13-16-34-17-14-24)36(31,32)26-11-9-25(33-2)10-12-26/h5-12,20,24,28H,3-4,13-19H2,1-2H3 |
InChI Key |
JOGWFVJXSCTYFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)C2=NC(=CS2)CN(C3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)-](/img/structure/B14167003.png)

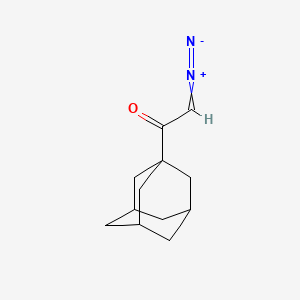
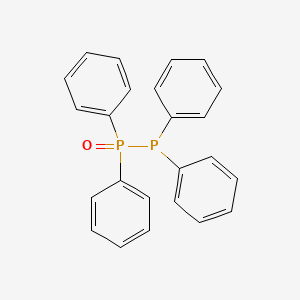

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)-](/img/structure/B14167031.png)
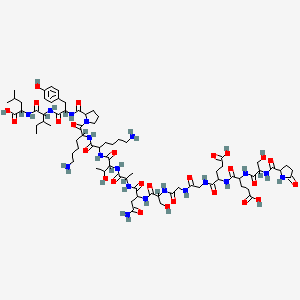
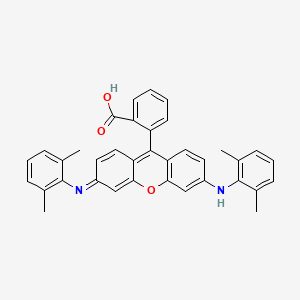
![2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile](/img/structure/B14167057.png)
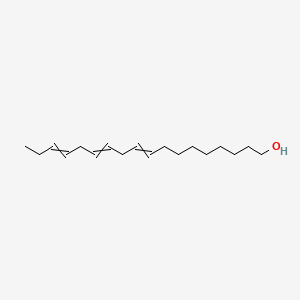
![5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167061.png)
![1-[3-(3-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14167068.png)
